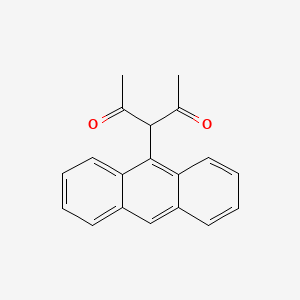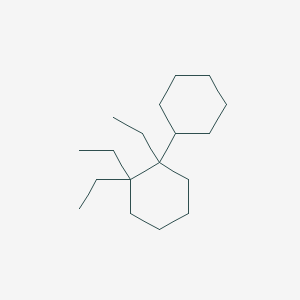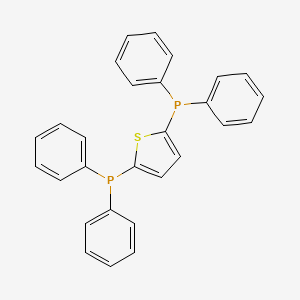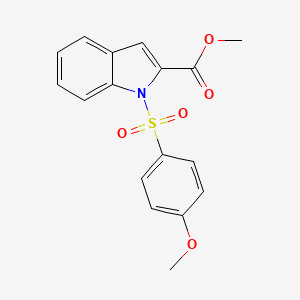![molecular formula C26H28N2S2 B14311951 2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline CAS No. 111181-05-6](/img/structure/B14311951.png)
2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline is a complex organic compound characterized by the presence of quinoline rings connected via a disulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline typically involves the reaction of quinoline derivatives with disulfide-containing reagents. One common method involves the use of 2-methylpropane-1,2-diol as a starting material, which undergoes a series of reactions to introduce the disulfide bridge and quinoline rings. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline can undergo various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols.
Substitution: The quinoline rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The disulfide bridge can undergo redox reactions, influencing the activity of redox-sensitive proteins. The quinoline rings can interact with nucleic acids or proteins, modulating their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Disulfanediylbis(2-methylpropanal): Similar in structure but lacks the quinoline rings.
2,2’-Disulfanediylbis(6-phenylquinoline): Contains phenyl-substituted quinoline rings.
Uniqueness
2,2’-[Disulfanediylbis(2-methylpropane-1,2-diyl)]diquinoline is unique due to the combination of the disulfide bridge and quinoline rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.
Propiedades
Número CAS |
111181-05-6 |
|---|---|
Fórmula molecular |
C26H28N2S2 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
2-[2-methyl-1-[(2-methyl-2-quinolin-2-ylpropyl)disulfanyl]propan-2-yl]quinoline |
InChI |
InChI=1S/C26H28N2S2/c1-25(2,23-15-13-19-9-5-7-11-21(19)27-23)17-29-30-18-26(3,4)24-16-14-20-10-6-8-12-22(20)28-24/h5-16H,17-18H2,1-4H3 |
Clave InChI |
USTQCKOVKKPSKZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CSSCC(C)(C)C1=NC2=CC=CC=C2C=C1)C3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~4~-Bis[bis(dimethylamino)methylidene]butanediamide](/img/structure/B14311870.png)

![7-[(Pyridin-2-yl)methoxy]naphthalen-2-ol](/img/structure/B14311874.png)
![1-(3-Benzylbicyclo[2.2.1]heptan-2-yl)oct-1-yn-3-ol](/img/structure/B14311880.png)
![1-[2-(4-Methoxyphenyl)ethyl]-2,2,6-trimethylcyclohexan-1-ol](/img/structure/B14311892.png)

![Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate](/img/structure/B14311908.png)




![Diethyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14311933.png)

![2-[4-(2-Hydroxyphenyl)sulfanylbutylsulfanyl]phenol](/img/structure/B14311940.png)
